rac-trans 3'-Aminomethyl Nicotine

概要

説明

準備方法

The synthesis of rac-trans 3’-Aminomethyl Nicotine involves several steps. The synthetic routes typically include the reaction of nicotine with formaldehyde and ammonia under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards .

化学反応の分析

rac-trans 3’-Aminomethyl Nicotine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotine N-oxide, while reduction could produce a more reduced form of the compound .

科学的研究の応用

Chemistry

- Model Compound : rac-trans 3'-Aminomethyl Nicotine serves as a model compound for studying the behavior of nicotine derivatives. Its structural modifications allow researchers to explore how changes in molecular configuration affect biological activity and receptor interactions.

Biology

- Biological Effects : The compound is utilized in biological research to investigate the effects of nicotine and its analogs on cellular and molecular mechanisms. This includes studying its interaction with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in various neuropsychiatric disorders.

Medicine

- Therapeutic Applications : There is growing interest in this compound for its potential therapeutic applications, particularly in treating nicotine addiction. By mimicking nicotine's effects on nAChRs, it may help alleviate withdrawal symptoms and reduce cravings in individuals attempting to quit smoking .

Industry

- Development of Nicotine Replacement Therapies : The compound is being explored in the development of new nicotine replacement therapies (NRTs). Its unique properties may provide advantages over existing NRTs by offering more effective management of withdrawal symptoms .

Case Studies and Research Findings

Several studies have been conducted to explore the applications and effects of this compound:

- Nicotine Addiction Treatment : A study demonstrated that this compound could effectively reduce withdrawal symptoms in animal models, suggesting its potential as a therapeutic agent for smoking cessation.

- Neuropharmacological Studies : Research indicated that this compound interacts with nAChRs similarly to nicotine but may exhibit different binding affinities, which could lead to variations in pharmacological effects .

作用機序

The mechanism of action of rac-trans 3’-Aminomethyl Nicotine involves its interaction with nicotinic acetylcholine receptors in the brain. By binding to these receptors, it mimics the effects of nicotine, thereby reducing withdrawal symptoms and cravings in individuals attempting to quit smoking . The molecular targets include various subtypes of nicotinic receptors, and the pathways involved are related to neurotransmitter release and modulation .

類似化合物との比較

rac-trans 3’-Aminomethyl Nicotine can be compared with other nicotine derivatives such as:

Nicotine: The parent compound, which has a similar structure but lacks the aminomethyl group.

Nicotine N-oxide: An oxidized form of nicotine.

Nornicotine: A demethylated form of nicotine.

The uniqueness of rac-trans 3’-Aminomethyl Nicotine lies in its specific structure, which allows it to be used in targeted research and therapeutic applications .

生物活性

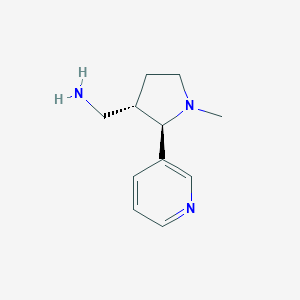

Rac-trans 3'-Aminomethyl Nicotine (CAS Number: 623579-03-3) is a synthetic derivative of nicotine, which has garnered attention in pharmacological research, particularly in the context of nicotine addiction and its associated withdrawal symptoms. This compound is characterized by its unique molecular structure, which includes a pyridine ring and a pyrrolidine moiety, allowing it to interact with nicotinic acetylcholine receptors (nAChRs) in various ways.

Molecular Characteristics

- Molecular Formula : C₁₁H₁₇N₃

- Molecular Weight : 191.27 g/mol

This compound exhibits a dual role as both an agonist and antagonist at different subtypes of nAChRs. This property enables it to modulate neurotransmitter release, which is critical for understanding its potential therapeutic applications in nicotine addiction treatment. The compound's interaction with nAChRs suggests that it may help alleviate withdrawal symptoms by influencing dopaminergic pathways associated with reward and addiction.

Biological Activity and Pharmacological Effects

Research indicates that this compound has several biological activities:

- Modulation of Withdrawal Symptoms : Studies have shown that this compound can reduce cravings and withdrawal symptoms in models of nicotine dependence, making it a candidate for therapeutic use in smoking cessation programs.

- Neuropharmacological Effects : The compound has been noted for its ability to influence dopamine release in the brain, similar to other nicotine derivatives. For instance, it may activate pathways involved in behavioral sensitization, which is crucial for understanding addiction dynamics .

- Safety Profile : While this compound has therapeutic potential, it also poses risks such as skin irritation and toxicity if ingested. Therefore, careful handling is necessary during research applications.

Comparative Analysis with Other Nicotine Derivatives

The following table summarizes the structural similarities and biological activities of this compound compared to other related compounds:

| Compound | Structure Similarity | Biological Activity | Therapeutic Use |

|---|---|---|---|

| This compound | High | Modulates withdrawal symptoms | Nicotine addiction therapy |

| Nicotine | High | Highly addictive | Smoking cessation aids |

| Nornicotine | Moderate | Less addictive than nicotine | Potential therapeutic uses |

| Anabasine | Moderate | Neuropharmacological effects | Investigated for similar uses |

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and dynamics of this compound:

- A study involving male Sprague-Dawley rats demonstrated that this compound could effectively alter dopamine release patterns when administered through various routes (inhalation, oral gavage, intravenous) . This finding is significant as it highlights the compound's potential to influence central nervous system activity.

- Another investigation into the metabolic pathways of nicotine derivatives found that this compound shares metabolic characteristics with cotinine, a primary metabolite of nicotine. This relationship underscores the importance of understanding how different compounds interact within the body and their implications for addiction treatment .

特性

IUPAC Name |

[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-14-6-4-9(7-12)11(14)10-3-2-5-13-8-10/h2-3,5,8-9,11H,4,6-7,12H2,1H3/t9-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMCSWXAFXSTAI-GXSJLCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CN=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1C2=CN=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587763 | |

| Record name | 1-[(2R,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623579-03-3 | |

| Record name | 1-[(2R,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。